1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901229-15-0
VCID: VC11872271
InChI: InChI=1S/C24H17ClFN3O/c1-2-30-19-10-3-15(4-11-19)23-21-14-27-22-12-7-17(26)13-20(22)24(21)29(28-23)18-8-5-16(25)6-9-18/h3-14H,2H2,1H3
SMILES: CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Cl
Molecular Formula: C24H17ClFN3O
Molecular Weight: 417.9 g/mol

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

CAS No.: 901229-15-0

Cat. No.: VC11872271

Molecular Formula: C24H17ClFN3O

Molecular Weight: 417.9 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline - 901229-15-0

Specification

CAS No. 901229-15-0
Molecular Formula C24H17ClFN3O
Molecular Weight 417.9 g/mol
IUPAC Name 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoropyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C24H17ClFN3O/c1-2-30-19-10-3-15(4-11-19)23-21-14-27-22-12-7-17(26)13-20(22)24(21)29(28-23)18-8-5-16(25)6-9-18/h3-14H,2H2,1H3
Standard InChI Key WFMWLJILFGDTNR-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Cl
Canonical SMILES CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₂₄H₁₇ClFN₃O and a molecular weight of 417.9 g/mol . Key structural features include:

  • A pyrazolo[4,3-c]quinoline core.

  • 4-Chlorophenyl and 4-ethoxyphenyl groups at positions 1 and 3, respectively.

  • A fluorine atom at position 8 (Figure 1).

Table 1: Molecular Descriptors

PropertyValueSource
IUPAC Name1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoropyrazolo[4,3-c]quinoline
SMILESCCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Cl
InChIKeyWFMWLJILFGDTNR-UHFFFAOYSA-N

Spectroscopic Characterization

While direct spectral data for this compound is limited, analogous pyrazoloquinolines are characterized by:

  • ¹H NMR: Aromatic protons (δ 7.2–8.5 ppm), ethoxy group (δ 1.4–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .

  • ¹³C NMR: Quinoline carbons (δ 110–160 ppm), fluorinated carbon (δ 160–165 ppm) .

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via multicomponent cyclization reactions, often involving:

  • Quinoline Precursors: Reaction of substituted anilines with pyrazolone derivatives .

  • Catalysts: DABCO (1,4-diazabicyclo[2.2.2]octane) or iodine-mediated cyclization .

  • Solvents: Ethanol or DMSO, which can act as a methine source in tandem reactions .

Table 2: Representative Synthesis of Analogous Pyrazoloquinolines

Starting MaterialsCatalystYield (%)Reference
4-Chloroaniline, pyrazoloneDABCO75–90
Anthranilic acid, hydrazineI₂/DMSO68–82

Structural Modifications

  • Position 8: Fluorination enhances metabolic stability and bioavailability .

  • 4-Ethoxyphenyl Group: Improves solubility and modulates electronic properties .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • logP: ~6.16 (indicative of high lipophilicity) .

  • Water Solubility: Low (<0.1 mg/mL), typical for aromatic heterocycles.

Drug-Likeness

  • Polar Surface Area (PSA): 22.7 Ų, suggesting moderate membrane permeability .

  • Hydrogen Bond Acceptors: 3 (N and O atoms).

Biological Activities and Mechanisms

Kinase Inhibition

Pyrazoloquinolines exhibit kinase inhibitory activity, particularly against AKT2/PKBβ and CDKs . For example:

  • Compound 4j (a structural analog) inhibits AKT2 with an IC₅₀ of 1.2 µM, reducing glioma cell proliferation .

  • FLT3 kinase inhibition is linked to anti-leukemic effects in preclinical models .

Table 3: Biological Activities of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀Cell LineReference
4jAKT2/PKBβ1.2 µMGlioblastoma
7paTopoisomerase I2.43 µMA549 (lung)

Anticancer Activity

  • Anti-Proliferative Effects: Pyrazoloquinolines show IC₅₀ values of 2.43–8 µM against solid tumors (e.g., A549, MCF7) .

  • Selectivity: Lower cytotoxicity toward non-cancerous cells (e.g., 4j exhibits >4-fold selectivity) .

Enzyme Inhibition

  • β-Glucuronidase Inhibition: Pyrazolo[4,3-c]quinolines block enzyme activity (patent EP3302060B1), suggesting potential for treating drug-resistant cancers .

Research Gaps and Future Directions

Limitations

  • Limited In Vivo Data: Most studies are confined to cellular assays .

  • Synthetic Scalability: Current routes require optimization for industrial-scale production .

Future Priorities

  • Target Identification: Proteomic profiling to elucidate binding partners.

  • ADMET Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Structural Diversification: Introduce polar groups to improve solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator